7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
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Scientific Research Applications
Structural Modifications and Supramolecular Aggregation
Research has shown that structural modifications in thiazolopyrimidines can lead to significant changes in their supramolecular aggregation, thereby affecting their conformational features. These modifications impact the intermolecular interaction patterns, which are crucial for understanding the compound's behavior in different environments (Nagarajaiah & Begum, 2014). Such insights are vital for the development of new compounds with specific characteristics and functionalities.
Synthesis of Thiazolopyrimidines
The synthesis of thiazolopyrimidine derivatives, including the specific compound of interest, has been explored through various chemical reactions. These synthetic approaches are essential for creating a range of compounds that could be tested for different biological activities. For example, the cyclization of certain precursors has been demonstrated as a method to obtain thiazolopyrimidine derivatives, which can further undergo substitution reactions to yield a variety of functional groups (Haiza et al., 2000).
Biological Activities
The biological activity of thiazolopyrimidine derivatives has been a significant area of research, with studies investigating their potential as antimicrobial and anti-inflammatory agents. These compounds have shown promise in inhibiting the growth of various microorganisms, indicating their potential in developing new therapeutic agents. For instance, specific derivatives have demonstrated higher activity than reference drugs against certain strains of bacteria and fungi, highlighting their potential in antimicrobial therapy (Kolisnyk et al., 2015).
Mechanism of Action
Target of Action
Compounds containing indole and thiophene moieties have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For instance, some indole derivatives have shown inhibitory activity against influenza A . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center .
Biochemical Pathways
The affected pathways would depend on the specific biological activity of the compound. For example, some indole derivatives have shown antiviral activity, suggesting they may affect pathways related to viral replication .
Result of Action
The molecular and cellular effects would depend on the specific biological activity of the compound. For example, some indole derivatives have shown inhibitory activity against influenza A, suggesting they may prevent the replication of the virus .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, cells are often maintained at 37 °C in a humidified atmosphere with 5% CO2 for in vitro studies .
Properties
IUPAC Name |
7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-11-15(17(23)20-12-6-3-2-4-7-12)16(13-8-5-9-24-13)21-14(22)10-25-18(21)19-11/h2-9,16H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBNWWWALREVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.